1-({tricyclo[4.3.1.1?,?]undecan-1-yl}methyl)pyrrolidine hydrochloride
Description
This compound is a tricyclic amine derivative featuring a pyrrolidine moiety linked to a bicyclically constrained undecane core. Its structural complexity arises from the fused tricyclo[4.3.1.1³,⁷]undecane system, which confers unique steric and electronic properties. The hydrochloride salt enhances solubility for pharmaceutical applications.
Properties
IUPAC Name |
1-(1-tricyclo[4.3.1.13,8]undecanylmethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N.ClH/c1-2-6-17(5-1)12-16-9-13-3-4-14(10-16)8-15(7-13)11-16;/h13-15H,1-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQNPQHPSAXCDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC23CC4CCC(C2)CC(C4)C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-({tricyclo[4.3.1.1?,?]undecan-1-yl}methyl)pyrrolidine hydrochloride involves several steps. One common method includes the reaction of tricyclo[4.3.1.1?,?]undecane with pyrrolidine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Chemical Reactions Analysis
1-({tricyclo[4.3.1.1?,?]undecan-1-yl}methyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with other functional groups.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-({tricyclo[4.3.1.1?,?]undecan-1-yl}methyl)pyrrolidine hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its structural properties allow for various chemical reactions, including:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction can be performed with lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can modify the pyrrolidine ring.
- Hydrolysis : Hydrolysis of the hydrochloride salt yields the free base form.
Biology
The compound is under investigation for its biological activity, particularly its interactions with biomolecules. Preliminary studies suggest it may influence neurotransmitter systems and cellular signaling pathways, indicating potential applications in neuropharmacology.
Medicine
Ongoing research explores its therapeutic potential, particularly as a drug candidate for various medical conditions. For instance, compounds structurally related to this compound have shown promising anti-cancer properties against cervical and gastric cancer cells in vitro .
Case Study 1: Antineoplastic Activity
A study evaluated several pyrrolidine derivatives, including those related to this compound, against cervical cancer cells (HeLa) and gastric cancer cells (SGC-7901). The results indicated moderate antineoplastic activity, with specific compounds demonstrating effective inhibition of cell proliferation (Table 1).
| Compound | HeLa (IC50 μM) | SGC-7901 (IC50 μM) |
|---|---|---|
| Compound A | 133.78 ± 17.53 | 279.86 ± 25.39 |
| Compound B | 351.43 ± 77.41 | 1234.62 ± 89.92 |
| Compound C | 266.85 ± 31.60 | 525.25 ± 13.07 |
Case Study 2: Antibacterial Effects
Another study assessed the antibacterial properties of various pyrrolidine derivatives against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The results highlighted strong antibacterial effects comparable to penicillin .
Mechanism of Action
The mechanism of action of 1-({tricyclo[4.3.1.1?,?]undecan-1-yl}methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Tricyclic Amine Derivatives
The following table summarizes key analogs and their properties:
Key Observations :
- Functional Groups: Unlike PF-543, which contains a sulfonylmethylphenoxy group for SphK1 inhibition, the target compound lacks aromatic substituents, suggesting divergent pharmacological targets .
Pharmacological and Mechanistic Insights
- PF-543 Comparison: PF-543’s high SphK1 selectivity (100× over SphK2) is attributed to its pyrrolidinemethanol group and sulfonylmethylphenoxy substituent . The target compound’s tricyclic system might confer selectivity for lipid-rich environments or membrane-bound targets.
- Tricyclic Nonane Derivatives (18 HCl, 19 HCl): These intermediates lack reported bioactivity but highlight the importance of tricyclic systems in modulating steric effects during synthesis .
Critical Analysis of Limitations
- Data Gaps : Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs, necessitating caution in extrapolation.
- Structural Diversity : Analogs like PF-543 and Almotriptan intermediates diverge significantly in functional groups, limiting direct mechanistic parallels .
Biological Activity
1-({tricyclo[4.3.1.1?,?]undecan-1-yl}methyl)pyrrolidine hydrochloride is a compound derived from the pyrrolidine family, which has garnered attention for its diverse biological activities. Pyrrolidine derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure features a tricyclic undecane moiety attached to a pyrrolidine ring, which is significant for its biological interactions. The molecular formula is , and it possesses unique steric and electronic properties due to its bicyclic structure.
Antimicrobial Activity
Research has indicated that pyrrolidine derivatives can exhibit significant antimicrobial properties. A study highlighted the effectiveness of various pyrrolidine compounds against different bacterial strains, showing that modifications to the pyrrolidine core can enhance activity against resistant strains such as Acinetobacter baumannii and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrrolidine Derivative A | A. baumannii | 31.25 µg/mL |
| Pyrrolidine Derivative B | E. coli | 125 µg/mL |
Anticancer Activity
The anticancer potential of pyrrolidine derivatives has also been extensively studied. Several compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. For instance, one study reported that certain pyrrolidine derivatives exhibited IC50 values as low as 0.16 µM against MCF-7 cells .
Table 2: Cytotoxicity of Selected Pyrrolidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | MCF-7 | 0.16 |
| Compound Y | A549 | 0.11 |
Anti-inflammatory Activity
Pyrrolidine compounds have also shown promise in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This activity is crucial for developing new anti-inflammatory drugs.
Case Studies
- Pyrrolidine Derivative Against Tuberculosis : A study evaluated the efficacy of a pyrrolidine derivative modified with thiohydantoin against Mycobacterium tuberculosis. The results indicated that this compound exhibited superior activity compared to standard treatments, suggesting its potential as a novel anti-TB agent .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of pyrrolidine derivatives in models of neurodegenerative diseases. The findings revealed that these compounds could mitigate oxidative stress and neuronal apoptosis, indicating their potential for treating conditions like Alzheimer's disease .
Q & A
Basic: What are the standard methodologies for synthesizing and characterizing 1-({tricyclo[4.3.1.1^{3,7}]undecan-1-yl}methyl)pyrrolidine hydrochloride?
Answer:
Synthesis typically involves multi-step reactions, starting with the functionalization of the tricycloundecane core. Key steps include:
- Core functionalization : Alkylation of tricycloundecane with a methylpyrrolidine precursor under basic conditions (e.g., NaH/DMF) .
- Salt formation : Reaction with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability .
Characterization employs: - NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and substitution patterns .
- HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98%) .
- Mass spectrometry (ESI-MS) to verify molecular weight .
Advanced: How can researchers resolve stereochemical ambiguities in the tricycloundecane moiety during synthesis?
Answer:
Stereochemical challenges arise due to the rigid, polycyclic structure. Strategies include:
- Chiral chromatography : Use of chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
- X-ray crystallography : Single-crystal analysis to confirm absolute configuration, though this requires high-purity samples .
- Computational modeling : Density Functional Theory (DFT) to predict NMR chemical shifts and compare with experimental data .
Basic: What are the recommended protocols for assessing solubility and stability under experimental conditions?
Answer:
- Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). The hydrochloride salt typically shows improved aqueous solubility compared to free bases .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic degradation is minimized by storing lyophilized samples at -20°C .
Advanced: How should researchers address conflicting data between NMR and mass spectrometry results?
Answer:
Contradictions may arise from impurities or ionization artifacts. Mitigation steps:
- Cross-validation : Use orthogonal techniques (e.g., IR spectroscopy for functional groups) .
- Sample purification : Re-crystallize or use preparative HPLC to isolate the target compound .
- High-resolution MS : Confirm molecular formula accuracy (e.g., ±1 ppm mass error) .
Basic: What analytical techniques are suitable for quantifying trace impurities in the compound?
Answer:
- HPLC-UV/ELSD : Detect non-UV-active impurities (e.g., residual solvents) .
- LC-MS/MS : Identify and quantify degradation products (e.g., dealkylated byproducts) .
- Karl Fischer titration : Measure residual water content (<0.5% w/w) .
Advanced: How can computational tools optimize the synthesis route for scalability?
Answer:
- Retrosynthetic analysis : Software (e.g., ChemAxon) identifies feasible pathways and bottlenecks .
- Reaction kinetics modeling : Predict optimal temperature/pH conditions to maximize yield .
- Green chemistry metrics : Calculate E-factors to minimize waste during scale-up .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particulates .
- Spill management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can researchers elucidate the compound’s degradation pathways under oxidative stress?
Answer:
- Forced degradation studies : Expose to H₂O₂ (3% v/v) or UV light, then analyze via:
- LC-HRMS : Identify oxidative byproducts (e.g., N-oxide derivatives) .
- EPR spectroscopy : Detect free radical intermediates .
- Isotopic labeling : Use ¹⁸O-labeled H₂O to trace hydrolytic cleavage sites .
Basic: What are the best practices for integrating this compound into a broader pharmacological study?
Answer:
- Dose-response assays : Use in vitro models (e.g., cell lines) to determine IC₅₀ values .
- ADME profiling : Assess permeability (Caco-2 assay) and metabolic stability (microsomal incubation) .
- Positive controls : Compare with structurally related compounds (e.g., piperazine derivatives) .
Advanced: How can contradictions in biological activity data be resolved across different assay platforms?
Answer:
- Assay standardization : Normalize results using reference compounds (e.g., FDA-approved kinase inhibitors) .
- Mechanistic studies : Employ siRNA knockdowns to confirm target specificity .
- Meta-analysis : Pool data from multiple studies to identify outliers or platform-dependent biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
